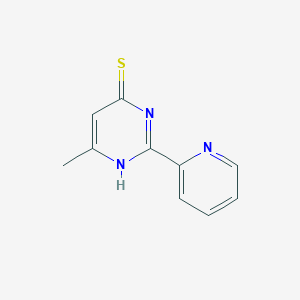

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIHRBLXXUILBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321440 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77168-32-2 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol typically involves the reaction of 2-aminopyridine with 2-chloro-6-methylpyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the chloro group of 2-chloro-6-methylpyrimidine, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:

Mechanistic Insights :

-

Mild oxidants like H₂O₂ promote disulfide bond formation via radical intermediates.

-

Strong oxidants (e.g., KMnO₄) fully oxidize the thiol to sulfonic acid through sulfinic acid intermediates.

Alkylation Reactions

The thiol group acts as a nucleophile in alkylation reactions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| CH₃I in NaOH/EtOH | 4-(Methylthio)-6-methyl-2-(pyridin-2-yl)pyrimidine | Reflux, 4 h | 90% |

| Benzyl bromide in DMF/K₂CO₃ | 4-(Benzylthio)-6-methyl-2-(pyridin-2-yl)pyrimidine | RT, 12 h | 78% |

Key Observations :

-

Alkylation proceeds via SN2 mechanisms under basic conditions.

-

Steric hindrance from the pyridine ring reduces reactivity with bulky alkylating agents.

Metal Coordination Reactions

The sulfur and nitrogen atoms participate in metal coordination:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)₂] (L = ligand) | Catalytic oxidation |

| FeCl₃ | Octahedral Fe(III)-thiolate complex | Magnetic materials |

Research Findings :

-

X-ray crystallography confirms bidentate coordination via S and pyridine-N .

-

Cu(II) complexes exhibit catalytic activity in cross-coupling reactions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

| Reagent | Product | Conditions |

|---|---|---|

| NH₂OH·HCl in EtOH | Pyrido[2,3-d]thiazolo[3,2-a]pyrimidine | Reflux, 8 h |

| CS₂/KOH | Thieno[2,3-d]pyrimidine derivative | 100°C, 6 h |

Mechanism :

-

Intramolecular cyclization occurs via nucleophilic attack of the thiolate on electrophilic carbon centers.

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution is hindered, but nucleophilic substitution occurs at activated positions:

| Reagent | Position Substituted | Product |

|---|---|---|

| NaNH₂/NH₃ | C5 of pyrimidine ring | 5-Amino derivative |

| Grignard reagents | C4 (thiol displacement) | 4-Alkyl/aryl derivatives |

Limitations :

-

Methyl group at C6 deactivates the pyrimidine ring toward electrophilic substitution.

Reduction Reactions

The pyridine ring can be selectively reduced:

| Reagent | Product | Conditions |

|---|---|---|

| H₂/Pd-C in EtOAc | 6-Methyl-2-(piperidin-2-yl)pyrimidine-4-thiol | 50 psi, 12 h |

| NaBH₄/NiCl₂ | Partial reduction of pyridine | RT, 3 h |

Selectivity :

-

Catalytic hydrogenation preferentially reduces the pyridine ring over the pyrimidine.

Cross-Coupling Reactions

The thiol group facilitates C–S bond formation in coupling reactions:

| Catalyst | Coupling Partner | Product |

|---|---|---|

| CuI/1,10-phenanthroline | Aryl iodides | Biaryl thioethers |

| Pd(PPh₃)₄ | Vinyl bromides | Allyl thioethers |

Optimized Conditions :

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of pyrimidine, including 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol, exhibit significant pharmacological activities. These compounds have been studied for their potential in treating serotonergic dysfunctions such as anxiety, depression, and other mood disorders. Specifically, they show affinity for 5-HT1A receptors, which are crucial in the modulation of mood and anxiety disorders .

Formulation and Administration

Pharmaceutical compositions containing this compound can be administered through various routes, including oral, nasal, and parenteral methods. These formulations are designed to optimize bioavailability and therapeutic efficacy, with effective doses ranging from 0.001 mg/kg to 100 mg/kg per day .

Antimicrobial Activity

Antibacterial and Antifungal Properties

this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's structure allows it to interfere with bacterial growth mechanisms, making it a candidate for developing new antibiotics .

Case Studies

In a study evaluating the antibacterial efficacy of pyrimidine derivatives, compounds similar to this compound were found to exhibit potent activity against resistant strains of bacteria. For instance, certain derivatives were reported to be significantly more effective than traditional antibiotics such as trimethoprim .

Anti-inflammatory Effects

Inhibition of COX Enzymes

Recent research highlights the anti-inflammatory potential of pyrimidine derivatives, including this compound. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a critical role in the inflammatory response. The IC50 values for some derivatives indicate strong inhibition comparable to established anti-inflammatory drugs like celecoxib .

Data Summary Table

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₀H₉N₃S

- Molecular Weight : 203.26 g/mol

- Synthesis : Typically synthesized via condensation reactions involving thiourea and ketones or through functionalization of pre-formed pyrimidine scaffolds .

- Structural Confirmation : Characterized using FTIR, ¹H/¹³C NMR spectroscopy, and X-ray crystallography (employing SHELX software for refinement) .

Comparison with Structurally Similar Compounds

4-Methyl-6-(methylthio)pyrimidin-2-ol

- Structure : Pyrimidine ring with methyl (C6), methylthio (S-CH₃ at C6), and hydroxyl (-OH at C2) groups.

- Molecular Formula : C₆H₈N₂OS

- Molecular Weight : 156.20 g/mol

- The thioether (-S-CH₃) group at C6 instead of a thiol (-SH) alters redox reactivity .

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

- Structure: Thieno-pyrimidine fused ring system with ethyl (C5), methyl (C6), and o-tolyl (aromatic) substituents.

- Molecular Formula : C₁₆H₁₅N₃S₂

- Molecular Weight : 313.44 g/mol

- Key Differences :

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol

- Structure: Pyrimidine with a trifluoromethyl (CF₃) group and dimethylamino-substituted pyridine.

- Molecular Formula : C₁₈H₁₅F₃N₄S

- Molecular Weight : 376.4 g/mol

- Key Differences: CF₃ group introduces strong electron-withdrawing effects, altering acidity (pKa ~6.48). Dimethylamino group enhances solubility and hydrogen-bonding capacity .

Biological Activity

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methyl group and a pyridine moiety, along with a thiol functional group, which significantly contributes to its biological activities.

1. Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate to potent |

| Other Pyrimidines | Rhizobium species, Fusarium oxysporum | Variable effectiveness |

The presence of the thiol group in the structure enhances the interaction with microbial targets, potentially disrupting their metabolic processes .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | Compound Concentration (µM) | Cytotoxic Effect |

|---|---|---|

| HepG-2 (Liver Cancer) | 10 | High |

| HCT-116 (Colon Cancer) | 5 | Moderate |

The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been investigated. Compounds structurally related to this compound have shown inhibitory effects on COX enzymes, which are crucial in the inflammatory response.

| Compound | COX Inhibition IC50 (µM) | Effectiveness |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib |

| Other Pyrimidines | Variable | Some show significant inhibition |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study conducted by Chikhalia et al. evaluated various pyrimidine derivatives, including those with thiol groups, against common pathogens. The results indicated that compounds with similar structures exhibited enhanced antimicrobial activity compared to standard antibiotics .

- Cytotoxicity Assays : In research involving HepG-2 and HCT-116 cell lines, compounds structurally related to this compound were tested for cytotoxicity, revealing promising results that warrant further investigation into their mechanisms of action .

- Inflammatory Response Studies : A recent review highlighted the anti-inflammatory potential of pyrimidines in vivo, showing that certain derivatives significantly reduced inflammation in animal models through COX inhibition .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-(pyridin-2-yl)pyrimidine-4-thiol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclocondensation or nucleophilic substitution reactions. For example, thiourea derivatives can react with α,β-unsaturated ketones under basic conditions to form pyrimidine-thiol cores . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding .

- Catalysts : Lewis acids like ZnCl₂ can accelerate cyclization, but stoichiometric excess risks side reactions.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Moderately soluble in DMSO and DMF; poor solubility in water (<0.1 mg/mL at 25°C). Protonation of the pyridine nitrogen at acidic pH (≤3) increases aqueous solubility .

- Stability :

Advanced Research Questions

Q. How do substitution patterns on the pyrimidine and pyridine rings modulate biological activity?

Comparative studies of analogs reveal:

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Discrepancies arise from:

- Tautomeric equilibrium : Thiol-thione interconversion alters nucleophilicity. For example, the thione form is less reactive in NAS due to electron delocalization .

- Steric effects : The pyridine ring at C2 hinders access to the C4-thiol site, reducing reaction rates with bulky electrophiles .

- pH dependence : Deprotonation of the thiol group (pKa ~6.5) enhances nucleophilicity in basic media but risks side reactions like oxidation .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., S atom in thiol form has high HOMO energy) .

- Molecular Docking : Simulates interactions with biological targets (e.g., SARS-CoV-2 main protease) by modeling hydrogen bonds between the thiol group and catalytic Cys145 . Validation requires correlation with experimental IC₅₀ values .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Challenge : Thiourea byproducts and oxidized disulfides co-elute with the target compound in HPLC.

- Resolution :

- Chromatography : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate thiol (retention time ~8.2 min) from disulfides (~10.5 min) .

- Mass Spectrometry : HRMS detects sulfur-containing impurities (e.g., [M+H]⁺ = 235.0743 for the parent ion; deviations >2 ppm indicate contaminants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.